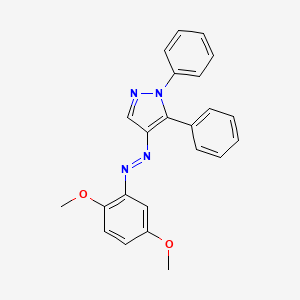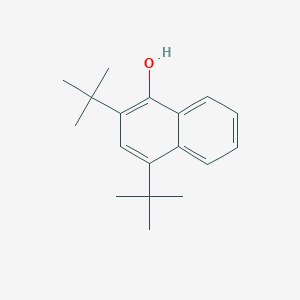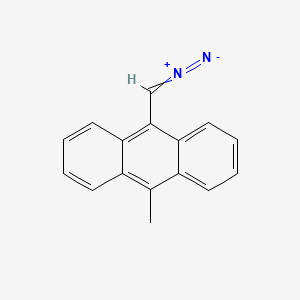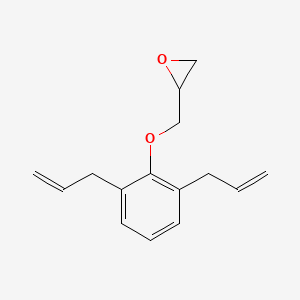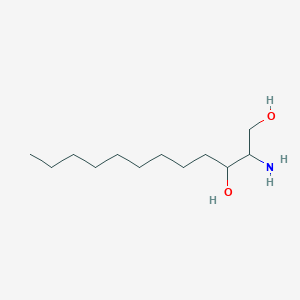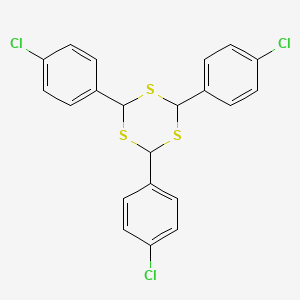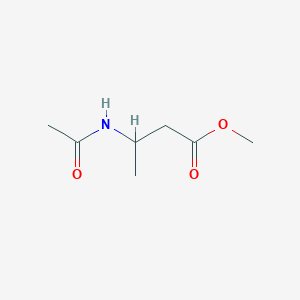
Butanoic acid, 3-(acetylamino)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 3-(acetylamino)-, methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is synthesized through the esterification process, which involves the reaction of a carboxylic acid with an alcohol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-(acetylamino)-, methyl ester typically involves the Fischer esterification method. This process includes the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the ester. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in industrial processes .
化学反应分析
Types of Reactions
Butanoic acid, 3-(acetylamino)-, methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Reduction: Butanol.
Transesterification: A different ester and methanol.
科学研究应用
Butanoic acid, 3-(acetylamino)-, methyl ester has various applications in scientific research:
作用机制
The mechanism of action of butanoic acid, 3-(acetylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The ester bond can be hydrolyzed by esterases, releasing butanoic acid and methanol, which can further participate in metabolic processes .
相似化合物的比较
Similar Compounds
Butanoic acid, methyl ester: Similar in structure but lacks the acetylamino group.
Butanoic acid, 3-methyl-, ethyl ester: Contains an ethyl group instead of a methyl group.
Butanoic acid, 3-methyl-, butyl ester: Contains a butyl group instead of a methyl group.
Uniqueness
Butanoic acid, 3-(acetylamino)-, methyl ester is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it valuable in various research and industrial applications .
属性
CAS 编号 |
43135-01-9 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl 3-acetamidobutanoate |
InChI |
InChI=1S/C7H13NO3/c1-5(8-6(2)9)4-7(10)11-3/h5H,4H2,1-3H3,(H,8,9) |
InChI 键 |
ZHKPSUPZUILMOG-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)OC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


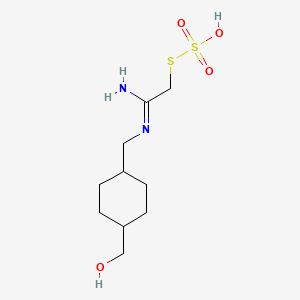
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)

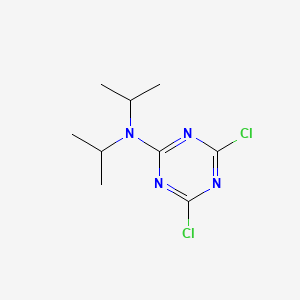
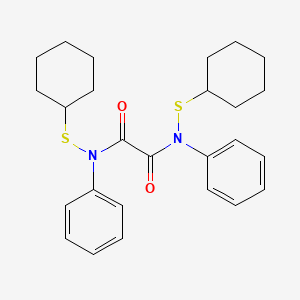
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)
